molecular formula C19H19ClN2O2 B2846330 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide CAS No. 954675-84-4

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2846330
CAS No.: 954675-84-4
M. Wt: 342.82
InChI Key: MSMWOEJQYPWTTO-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted benzamide group attached to a pyrrolidinone ring, which is further substituted with a p-tolyl group. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone core. One common approach is the reaction of p-toluidine with chloroacetyl chloride to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring. Subsequent chlorination and benzamide formation steps complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or pyrrolidinones.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide has shown promise in various assays, including antimicrobial and antiviral studies. Its structural features make it a candidate for drug development and bioactive molecule synthesis.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, inflammation, and infections.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 4-Chloro-N-(3-chloro-o-tolyl)benzamide

  • 5-Bromo-N-(p-tolyl)benzamide

  • 3,3'-[(2-chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo)]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]

Uniqueness: 4-Chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide stands out due to its unique pyrrolidinone ring and the presence of both chloro and p-tolyl substituents

Properties

IUPAC Name

4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-2-8-17(9-3-13)22-12-14(10-18(22)23)11-21-19(24)15-4-6-16(20)7-5-15/h2-9,14H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWOEJQYPWTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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